ML252

Beschreibung

Eigenschaften

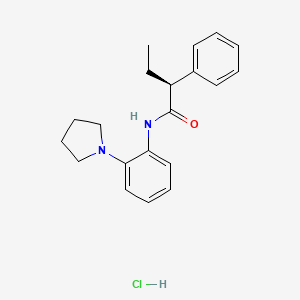

IUPAC Name |

(2S)-2-phenyl-N-(2-pyrrolidin-1-ylphenyl)butanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O.ClH/c1-2-17(16-10-4-3-5-11-16)20(23)21-18-12-6-7-13-19(18)22-14-8-9-15-22;/h3-7,10-13,17H,2,8-9,14-15H2,1H3,(H,21,23);1H/t17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYCQOZNTLUEDX-LMOVPXPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of ML252: A Pore-Targeted Inhibitor of Kv7 Potassium Channels

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML252 is a potent and selective small molecule inhibitor of the Kv7 (KCNQ) family of voltage-gated potassium channels, with a primary focus on the neuronally expressed Kv7.2 and Kv7.3 subtypes. These channels are critical regulators of neuronal excitability, and their inhibition by ML252 leads to an increase in neuronal activity. This guide provides a detailed examination of the molecular mechanism of action of ML252, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing the associated signaling pathways and experimental workflows.

Core Mechanism of Action

ML252 functions as a direct, pore-targeted inhibitor of Kv7.2 and Kv7.3 channels.[1][2][3] Its mechanism of action is centered on its interaction with a specific tryptophan residue (W236 in Kv7.2 and W265 in Kv7.3) located within the channel's pore.[1][3][4][5] This interaction physically obstructs the flow of potassium ions through the channel, thereby reducing the M-current, a critical determinant of neuronal membrane potential and firing frequency.[2][6]

A key feature of ML252's mechanism is its competitive interaction with pore-targeted Kv7 channel activators such as retigabine and ML213.[1][3][4][6] This suggests an overlapping binding site within the channel pore.[4][6] In contrast, ML252's inhibitory activity is not affected by activators that target the voltage-sensing domain (VSD) of the channel, such as ICA-069673.[3][4][6][7] This distinction further solidifies ML252's classification as a specific pore-binding inhibitor.[3] The inhibition of Kv7 channels by ML252 results in increased neuronal excitability, an effect that has been demonstrated in vivo using transgenic zebrafish larvae.[4][5][6][7]

Quantitative Data: Inhibitory Potency of ML252

The half-maximal inhibitory concentration (IC50) values of ML252 against various Kv7 channel subtypes have been determined through electrophysiological recordings.

| Channel Subtype | IC50 (µM) | Cell Type / System | Measurement Technique | Reference(s) |

| Kv7.2 | 0.070 | - | Electrophysiology | [8] |

| Kv7.2 | 0.88 | Xenopus oocytes | Two-Electrode Voltage Clamp (TEVC) | [1][9] |

| Kv7.2/Kv7.3 | 1.42 | HEK cells | Automated Patch Clamp | [3][9] |

| Kv7.3 | 1.32 | Xenopus oocytes | TEVC | [1][9] |

| Kv7.3 [A315T]* | 2.71 | Xenopus oocytes | TEVC | [1] |

| Kv7.5 | 6.70 | Xenopus oocytes | TEVC | [1][9] |

| Kv7.1 (KCNQ1) | 2.90 | - | - | [3][8] |

*The A315T mutation in Kv7.3 was utilized to generate larger currents for more reliable measurements.[1]

Experimental Protocols

Electrophysiological Recording of Kv7 Channel Inhibition

a) Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Principle: This technique allows for the measurement of ion channel activity in individual oocytes expressing the channel of interest.

-

Methodology:

-

Xenopus laevis oocytes are injected with cRNA encoding the desired Kv7 channel subunits.[7]

-

After incubation to allow for channel expression, oocytes are placed in a recording chamber and impaled with two microelectrodes filled with a conducting solution.

-

One electrode measures the membrane potential, while the other injects current to clamp the voltage at a desired level (typically holding at -80 mV).[1]

-

Depolarizing voltage steps are applied to elicit outward potassium currents through the Kv7 channels.[10]

-

A stable baseline current is established before perfusing the oocyte with a solution containing ML252.[1]

-

The reduction in current amplitude in the presence of ML252 is measured to determine the extent of inhibition and calculate the IC50 value.[11]

-

b) Whole-Cell Patch Clamp in HEK293 Cells

-

Principle: This technique measures the ionic currents of the entire cell membrane, providing high-resolution data on ion channel activity.

-

Methodology:

-

HEK293 cells stably or transiently expressing the Kv7 channel of interest are cultured on coverslips.[1][3]

-

A glass micropipette with a polished tip is brought into contact with the cell membrane to form a high-resistance "giga-ohm" seal.[12]

-

The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular solution and measurement of whole-cell currents.[10][12]

-

The cell is held at a specific voltage (e.g., -80 mV), and voltage steps are applied to activate the Kv7 channels.[10]

-

ML252 is applied to the cell via a perfusion system, and the resulting change in current is recorded.[1][10] Automated planar patch clamp systems can be used for higher throughput.[4][5][7]

-

Site-Directed Mutagenesis

-

Principle: To identify key amino acid residues involved in ML252 binding, specific mutations are introduced into the channel's coding sequence.

-

Methodology:

-

A site-directed mutagenesis kit (e.g., QuikChange) is used to introduce a point mutation into the Kv7.2 cDNA, for example, changing the tryptophan at position 236 to a phenylalanine (W236F).[1]

-

The successful incorporation of the mutation is confirmed by DNA sequencing.[1]

-

The mutated cRNA is then expressed in Xenopus oocytes or HEK293 cells.[1]

-

Electrophysiological recordings are performed as described above to assess the sensitivity of the mutated channel to ML252. A significant reduction in inhibition indicates the importance of the mutated residue for ML252 binding.[1][4][5]

-

Thallium Influx Assay

-

Principle: A high-throughput screening method that uses the influx of thallium ions (Tl+) as a surrogate for potassium ions (K+) to measure channel activity.

-

Methodology:

-

HEK293 cells stably expressing the Kv7.2 channel are plated in multi-well plates.[3][11]

-

The cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™).[3][11]

-

The cells are then incubated with ML252 or other test compounds.[11]

-

A stimulus buffer containing Tl+ is added to the wells. Influx of Tl+ through open Kv7.2 channels leads to an increase in fluorescence.[3][11]

-

Inhibitors like ML252 block the channel, preventing Tl+ influx and thus reducing the fluorescent signal. The change in fluorescence is measured using a plate reader.[3][11]

-

Visualizations

Signaling Pathway of ML252 Action

Caption: Simplified signaling pathway of Kv7.2/Kv7.3 inhibition by ML252.

Competitive Interaction at the Channel Pore

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Site and Mechanism of ML252 Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Site and Mechanism of ML252 Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. ML 252 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

ML252 for Studying Neuronal Hyperexcitability: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of ML252, a potent and selective inhibitor of the KCNQ2 (Kv7.2) voltage-gated potassium channel. Identified through a high-throughput screening campaign, ML252 has been established as an invaluable chemical probe for investigating the physiological and pathological roles of KCNQ channels in neuronal excitability.[1][2] This guide details its mechanism of action, pharmacological data, and key experimental protocols, presenting all quantitative information in a structured format for clarity and comparative analysis.

Introduction: The Role of KCNQ Channels and the Utility of ML252

Voltage-gated potassium channels of the KCNQ (or Kv7) family, particularly heteromers of KCNQ2 and KCNQ3 subunits, are the primary molecular correlates of the neuronal "M-current".[3][4] The M-current is a sub-threshold potassium current that plays a critical role in stabilizing the neuronal membrane potential and preventing repetitive firing.[5] Consequently, KCNQ2/3 channels are crucial regulators of neuronal excitability.[6][7]

While channel openers are pursued as anti-seizure medications, selective inhibitors like ML252 are indispensable pharmacological tools.[1][6] They allow researchers to:

-

Investigate the physiological roles of Kv7.2-containing channels in neuronal networks.[1]

-

Develop cellular and in vivo models of neuronal hyperexcitability to study seizure generation mechanisms.[1]

-

Validate the mechanism of action of potential KCNQ channel-opening drugs through functional and competitive assays.[1]

ML252 is a potent, selective, and brain-penetrant KCNQ2 inhibitor, making it a valuable tool for both in vitro and in vivo studies.[8] Its well-characterized selectivity profile distinguishes it from other KCNQ blockers like XE991 and linopiridine.[9][10]

Mechanism of Action

ML252 functions as a pore-targeted inhibitor of Kv7 channels.[3][5] Its binding site has been identified within the channel's pore, where it interacts with a critical tryptophan residue (W236 in Kv7.2 and W265 in Kv7.3).[4][5][11] This interaction is believed to stabilize the closed state of the channel, blocking the flow of potassium ions and thereby inhibiting the M-current.[11][12] By reducing this outward potassium flow, ML252 leads to membrane depolarization, a lower threshold for action potential firing, and an overall increase in neuronal excitability.[1][11]

A key feature of ML252's mechanism is that its binding site overlaps with that of pore-targeted Kv7 channel activators, such as retigabine and ML213.[2][4] This results in a competitive interaction where the presence of a pore-targeted activator can weaken the inhibitory effect of ML252.[4][13] Conversely, activators that target the channel's voltage-sensing domain (VSD), like ICA-069673, do not compete with ML252 and cannot prevent its inhibitory action.[4][7][14] This specific competitive behavior makes ML252 a precise tool for elucidating the mechanisms of novel Kv7 channel modulators.

Quantitative Data: Potency and Selectivity

ML252's utility stems from its high potency for KCNQ2-containing channels and its significant selectivity over other subtypes, particularly the cardiac-associated KCNQ1 channel.[2][10] This minimizes the risk of cardiovascular side effects in experimental models.[3]

Table 1: Potency and Selectivity of ML252 on KCNQ Channel Subtypes

| Channel Subtype | IC₅₀ Value | Measurement Context | Reference(s) |

|---|---|---|---|

| KCNQ2 (Kv7.2) | 69 - 70 nM | Electrophysiology assays | [3][9] |

| KCNQ2/Q3 | 0.12 µM | IonWorks electrophysiology | [9][10] |

| KCNQ4 (Kv7.4) | 0.20 µM | IonWorks electrophysiology | [9][10] |

| KCNQ1 (Kv7.1) | 2.92 µM | IonWorks electrophysiology | [9][10] |

| KCNQ1/KCNE1 | 8.12 µM | IonWorks electrophysiology | [9][10] |

| KCNQ3/5 | - | More potently inhibited than KCNQ2/3 | [10] |

| Kv7.3 | 1.32 - 2.71 µM | Automated patch clamp (HEK cells) | [2] |

| Kv7.5 | 6.70 µM | Automated patch clamp (HEK cells) |[2] |

Table 2: Comparative Selectivity of KCNQ Channel Inhibitors

| Compound | Selectivity (KCNQ1 IC₅₀ / KCNQ2 IC₅₀) | Reference(s) |

|---|---|---|

| ML252 | >40-fold | [3][9] |

| XE991 | ~26-fold | [9] |

| Linopiridine | ~3-fold |[9] |

Table 3: Physicochemical Properties of ML252

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Name | (S)-2-Phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide | |

| Molecular Formula | C₂₀H₂₄N₂O | |

| Molecular Weight | 308.43 g/mol | |

| Solubility in PBS | 14 µM | [9] |

| Stability in PBS | 66% remains after 48 hours at 23°C |[9] |

Experimental Protocols

This section details key methodologies for utilizing ML252 as a pharmacological tool to study neuronal hyperexcitability.

Automated Patch-Clamp Electrophysiology

This high-throughput technique is ideal for characterizing the potency and mechanism of ML252 on specific KCNQ channels expressed in stable cell lines (e.g., CHO or HEK).[1]

-

Objective: To determine the IC₅₀ of ML252 and assess its competitive relationship with KCNQ channel activators.

-

Methodology:

-

Cell Culture: Maintain a stable cell line (e.g., CHO or HEK-293) expressing the human KCNQ channel subunits of interest (e.g., KCNQ2 or KCNQ2/Q3).[1][3]

-

Solutions:

-

Compound Preparation: Prepare a concentrated stock solution of ML252 in DMSO. Serially dilute to desired final concentrations in the external solution, ensuring the final DMSO concentration is low (<0.1%) and consistent.[9]

-

Automated Patch-Clamp Procedure:

-

Voltage Protocol:

-

Experimental Procedure:

-

Establish a stable baseline current recording.

-

Apply increasing concentrations of ML252 to the cells to determine the IC₅₀.

-

For competition assays, apply a fixed concentration of ML252 (near its IC₅₀) followed by increasing concentrations of an activator (e.g., pore-targeted ML213 or VSD-targeted ICA-069673) in the continued presence of ML252.[1]

-

-

Data Analysis:

-

Thallium Influx Assay

This cell-based, fluorescence assay was used in the initial high-throughput screen to identify ML252 and is suitable for primary screening of KCNQ2 inhibitors.[3][9]

-

Principle: Thallium ions (Tl⁺) serve as a surrogate for K⁺ and can pass through open KCNQ2 channels. The influx of Tl⁺ is detected by a sensitive fluorescent dye (e.g., FluxOR™), leading to an increase in fluorescence. Inhibitors like ML252 block the channel, prevent Tl⁺ influx, and thus reduce the fluorescent signal.[2][3]

-

Methodology:

-

Cell Culture: Plate CHO or HEK-293 cells stably expressing the human KCNQ2 channel in 384-well plates.[3]

-

Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.[3]

-

Compound Incubation: Add test compounds (e.g., ML252) to the wells and incubate.[3]

-

Thallium Stimulation & Detection: Add a stimulus buffer containing thallium sulfate to initiate Tl⁺ influx. Simultaneously, measure the change in fluorescence using a plate reader. A lower fluorescence signal in the presence of a compound indicates inhibitory activity.

-

In Vivo Neuronal Activity Assay (Zebrafish Model)

This in vivo model is used to confirm the functional consequences of KCNQ channel inhibition by ML252 on neuronal excitability in a living organism.[2][4]

-

Principle: Transgenic zebrafish larvae expressing a genetically encoded calcium indicator, CaMPARI, are utilized. CaMPARI undergoes a permanent green-to-red photoconversion when exposed to UV light in the presence of high intracellular calcium (a proxy for high neuronal activity). Therefore, an increased red-to-green fluorescence ratio indicates higher neuronal activity during the photoconversion period.[2][4]

-

Methodology:

-

Animal Model: Use transgenic zebrafish larvae (e.g., 5-7 days post-fertilization) with pan-neuronal expression of CaMPARI.[2][4]

-

Drug Incubation: Incubate larvae in a solution containing ML252, a Kv7 activator (e.g., ML213 or ICA-069673), or a combination of the drugs.[2]

-

Photoconversion: While under the influence of the drugs, expose the larvae to 405 nm UV light to trigger the photoconversion of CaMPARI in active neurons.[2][4]

-

Imaging: Following photoconversion, image the brains of the larvae using fluorescence microscopy to measure the red and green fluorescence signals.[2]

-

Analysis: Calculate the red:green fluorescence ratio. An increase in this ratio in ML252-treated larvae compared to controls demonstrates an increase in neuronal excitability due to KCNQ channel inhibition.[2][4] This model can also be used to confirm the competitive interaction between ML252 and pore-targeted activators in vivo.[4][7]

-

Conclusion

ML252 is a highly potent and selective KCNQ2 channel inhibitor that serves as a critical research tool.[3] Its well-defined pore-targeted mechanism of action and its specific competitive interaction with certain classes of channel activators make it invaluable for probing the function of KCNQ channels in regulating neuronal excitability.[4][5] The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize ML252 in creating models of neuronal hyperexcitability and in the pharmacological validation of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Site and Mechanism of ML252 Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Site and Mechanism of ML252 Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. axonmedchem.com [axonmedchem.com]

- 9. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. academic.oup.com [academic.oup.com]

In-Depth Technical Guide to the Brain Penetrance of ML252 for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the brain penetrance of ML252, a potent and selective inhibitor of the Kv7.2 (KCNQ2) voltage-gated potassium channel. Understanding the ability of a compound to cross the blood-brain barrier (BBB) is critical for the development of therapeutics targeting the central nervous system (CNS). This document summarizes the available quantitative data on ML252's brain penetrance, details the experimental methodologies used in its assessment, and visualizes its mechanism of action and experimental workflows.

Introduction to ML252 and its CNS Target

ML252 is a small molecule identified through high-throughput screening as a potent and selective inhibitor of the Kv7.2 potassium channel.[1] Kv7.2, along with Kv7.3, are the primary subunits forming the M-current, a crucial regulator of neuronal excitability. By inhibiting these channels, ML252 increases neuronal activity, making it a valuable tool for studying epilepsy and other neurological conditions characterized by neuronal hyperexcitability.[2][3] Its utility in in vivo CNS studies is fundamentally dependent on its ability to reach its target in the brain.

Quantitative Analysis of Brain Penetrance

Initial pharmacokinetic (PK) studies have demonstrated that ML252 is a brain-penetrant small molecule suitable for use as an in vivo tool in animal models. A snapshot in vivo PK study was conducted in mice to assess its plasma and brain concentrations.

| Parameter | Value | Species | Dose | Route of Administration | Time Point | Reference |

| Plasma Concentration | 1.03 µM | Mouse | 10 mg/kg | Intraperitoneal (IP) | 1 hour | [4][5] |

| Brain Concentration | >1 µM | Mouse | 10 mg/kg | Intraperitoneal (IP) | 1 hour | [4][5] |

| Brain:Plasma Ratio | >1 | Mouse | 10 mg/kg | Intraperitoneal (IP) | 1 hour | [5] |

Table 1: Summary of in vivo pharmacokinetic data for ML252.

This initial assessment indicates that ML252 readily crosses the blood-brain barrier, achieving concentrations in the brain that are at least equivalent to, and likely greater than, those in the plasma at the 1-hour time point following intraperitoneal administration.[5]

Experimental Protocols

The following section details the methodology for the in vivo pharmacokinetic study that established the brain penetrance of ML252.

In Vivo Pharmacokinetic "Snapshot" Study

Objective: To determine the plasma and brain concentrations of ML252 at a single time point following systemic administration in mice.

Materials:

-

ML252

-

Male C57BL/6 mice (or other appropriate strain)

-

Vehicle for ML252 (e.g., 20% Captisol® in saline)

-

Intraperitoneal (IP) injection supplies

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., heparinized tubes)

-

Surgical tools for brain extraction

-

Homogenizer

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Compound Formulation: Prepare a solution of ML252 in the chosen vehicle at a concentration suitable for a 10 mg/kg dose.

-

Animal Dosing: Administer the ML252 formulation to the mice via intraperitoneal (IP) injection.

-

Sample Collection (1-hour time point):

-

At 1 hour post-dose, anesthetize the mouse.

-

Perform cardiac puncture to collect a blood sample into a heparinized tube.

-

Immediately following blood collection, perfuse the mouse with saline to remove blood from the brain tissue.

-

Excise the brain and rinse with cold saline.

-

-

Sample Processing:

-

Plasma: Centrifuge the blood sample to separate the plasma.

-

Brain: Weigh the brain tissue and homogenize it in a suitable buffer.

-

-

Bioanalysis (LC-MS/MS):

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of ML252 in plasma and brain homogenate.

-

Prepare calibration standards and quality control samples in blank plasma and brain homogenate.

-

Extract ML252 and the internal standard from the plasma and brain homogenate samples (e.g., via protein precipitation or solid-phase extraction).

-

Analyze the extracted samples by LC-MS/MS.

-

-

Data Analysis:

-

Calculate the concentration of ML252 in the plasma and brain samples using the calibration curve.

-

Determine the brain-to-plasma concentration ratio (B:P ratio).

-

Visualizations

Mechanism of Action of ML252

Caption: Mechanism of ML252-mediated inhibition of Kv7.2/Kv7.3 channels and its effect on neuronal excitability.

Experimental Workflow for In Vivo Brain Penetrance Study

Caption: Workflow for determining the brain penetrance of ML252 in mice.

References

- 1. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Potassium Channels (including KCNQ) and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Attenuating M-current suppression in vivo by a mutant Kcnq2 gene knock-in reduces seizure burden, and prevents status epilepticus-induced neuronal death and epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Discovery of a Series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides as Novel Molecular Switches that Modulate Modes of Kv7.2 (KCNQ2) Channel Pharmacology: Identification of (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide (ML252) as a Potent, Brain Penetrant Kv7.2 Channel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

ML252: A Technical Guide for its Application in Epilepsy Research Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epilepsy, a neurological disorder characterized by recurrent seizures, presents a significant challenge in drug development. A critical area of investigation is the modulation of ion channels that govern neuronal excitability. The voltage-gated potassium channels of the Kv7 family, particularly Kv7.2 (encoded by the KCNQ2 gene), are key regulators of neuronal firing and represent a promising target for therapeutic intervention. This technical guide provides a comprehensive overview of ML252, a potent and selective inhibitor of Kv7.2 channels. While Kv7 channel openers are being pursued as anti-epileptic drugs, selective inhibitors like ML252 are invaluable pharmacological tools for elucidating the fundamental roles of these channels in neuronal hyperexcitability and for validating the mechanisms of potential anti-seizure medications.[1] This document details the mechanism of action of ML252, presents its pharmacological data in a structured format, outlines key experimental protocols for its use, and visualizes relevant signaling pathways and experimental workflows.

Introduction to ML252 and its Target: The Kv7.2 Channel

ML252 is a small molecule identified through high-throughput screening as a potent and selective inhibitor of the KCNQ2 (Kv7.2) voltage-gated potassium channel.[1][2][3] In the central nervous system, Kv7.2 subunits often co-assemble with Kv7.3 subunits to form heteromeric channels that generate the M-current.[1] This subthreshold potassium current plays a crucial role in stabilizing the neuronal membrane potential and dampening repetitive firing.[4] Consequently, inhibition of Kv7.2 channels by compounds like ML252 leads to increased neuronal excitability.[1][5][6]

Mutations in the KCNQ2 gene that result in a loss of channel function are associated with early-onset epileptic encephalopathies, underscoring the critical role of these channels in preventing neuronal hyperexcitability.[1] A selective inhibitor such as ML252 is, therefore, an essential tool for researchers to:

-

Investigate the physiological and pathophysiological roles of Kv7.2 channels in neuronal networks.[1]

-

Create cellular and in vivo models of neuronal hyperexcitability to study the mechanisms of seizure generation.[1]

-

Validate the mechanism of action of potential Kv7 channel-opening anti-seizure medications through competitive binding and functional assays.[1]

ML252 is a brain-penetrant compound, making it a valuable tool for in vivo studies in animal models.[3][7][8]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for ML252, facilitating a comparison of its potency and selectivity across different Kv7 channel subtypes.

Table 1: Inhibitory Potency (IC50) of ML252 against Kv7 Channel Subtypes

| Compound | KCNQ2 IC50 | KCNQ1 IC50 | KCNQ2/Q3 IC50 | KCNQ4 IC50 |

| ML252 | 69 nM[2][7][8][9] | 2.92 µM[8] | 0.12 µM[8] | 0.20 µM[8] |

Table 2: Selectivity Profile of ML252 and Other KCNQ2 Inhibitors

| Compound | KCNQ2 IC50 (µM) | KCNQ1 IC50 (µM) | Selectivity (KCNQ1/KCNQ2) |

| ML252 | 0.069[2][8][9] | 2.92[8] | ~42-fold[2] |

| XE991 | Potent | Less selective vs. KCNQ1 | Lower than ML252[2] |

| Linopiridine | Potent | Less selective vs. KCNQ1 | Lower than ML252[2] |

Data compiled from automated electrophysiology experiments.[2][9]

Mechanism of Action

ML252 acts as a pore-targeted inhibitor of KCNQ2 channels.[4][9] Its binding site has been identified to involve a critical tryptophan residue (W236) within the channel's pore domain.[4][5][6][9][10] This interaction is believed to stabilize the closed state of the channel, thereby inhibiting the outward potassium current.[4]

A key feature of ML252's mechanism is its competitive interaction with certain Kv7 channel activators.[5][6] Activators that also target the channel pore, such as retigabine and ML213, compete with ML252 for binding.[3][5][6][9] This results in a reduced inhibitory effect of ML252 in the presence of these activators.[5][6] Conversely, activators that target the voltage-sensing domain (VSD), like ICA-069673, do not compete with ML252 and cannot prevent its inhibitory action.[3][5][6][11]

By inhibiting the M-current, ML252 reduces the outward flow of potassium, leading to membrane depolarization and an increase in neuronal excitability. This can lower the threshold for action potential firing and promote repetitive discharges, which are the cellular events underlying seizure activity.[1]

Mechanism of ML252 action on Kv7.2 channels.

Experimental Protocols

This section details key experimental methodologies for utilizing ML252 as a pharmacological tool.

High-Throughput Screening for KCNQ2 Inhibitors (Thallium Influx Assay)

This assay was instrumental in the initial discovery of ML252.[3]

-

Principle: Thallium ions (Tl+) serve as a surrogate for potassium ions (K+) and can permeate open KCNQ2 channels. The influx of Tl+ is detected by a Tl+-sensitive fluorescent dye (e.g., FluxOR™), leading to an increase in fluorescence. Inhibitors block the channel, preventing Tl+ influx and thereby reducing the fluorescent signal.[3]

-

Cell Line: A HEK-293 cell line stably expressing human KCNQ2 is typically used.[3]

-

Protocol Outline:

-

Cell Plating: KCNQ2-HEK-293 cells are plated in 384-well plates.[3]

-

Dye Loading: Cells are loaded with a Tl+-sensitive fluorescent dye.

-

Compound Addition: ML252 or other test compounds are added to the wells.

-

Thallium Stimulation: A solution containing Tl+ is added to stimulate influx through open KCNQ2 channels.

-

Fluorescence Reading: The fluorescence intensity in each well is measured using a plate reader. A decrease in fluorescence compared to control wells indicates channel inhibition.

-

Workflow for the thallium influx assay.

Electrophysiological Characterization (Automated Patch-Clamp)

Automated patch-clamp electrophysiology is used to confirm the activity and determine the potency of KCNQ2 modulators.[2]

-

Principle: This technique directly measures the ionic currents flowing through the channels in the cell membrane, providing a precise assessment of channel inhibition or activation.

-

Cell Line: CHO or HEK cells stably expressing the KCNQ channel subtype of interest.

-

Experimental Procedure:

-

Establish a stable baseline current recording.

-

Apply increasing concentrations of ML252 to determine its IC50 value.[1]

-

For competition assays, first apply a fixed concentration of ML252 (near its IC50) followed by increasing concentrations of a Kv7 activator (e.g., ML213 or ICA-069673) in the continued presence of ML252.[1][5]

-

-

Data Analysis:

In Vivo Model of Neuronal Hyperexcitability (Zebrafish Larvae)

The brain-penetrant nature of ML252 allows for its use in in vivo models to study its effects on neuronal network activity.

-

Principle: Transgenic zebrafish larvae expressing a genetically encoded calcium indicator, such as CaMPARI, are used. CaMPARI undergoes a permanent green-to-red photoconversion in the presence of high intracellular calcium (a proxy for neuronal activity) and UV light. An increased red-to-green fluorescence ratio indicates higher neuronal activity.[3][5][11]

-

Animal Model: Transgenic zebrafish larvae (e.g., 5-7 days post-fertilization).[3]

-

Protocol Outline:

-

Drug Incubation: Larvae are incubated in a solution containing ML252, a Kv7 activator, or a combination of drugs.[3]

-

Photoconversion: While under the influence of the drugs, the larvae are exposed to UV light to trigger the photoconversion of CaMPARI in active neurons.[3]

-

Imaging: After photoconversion, the brains of the larvae are imaged to measure the ratio of red-to-green fluorescence.[3]

-

Data Analysis: An increase in the red-to-green ratio in ML252-treated larvae compared to controls indicates increased neuronal excitability. The ability of Kv7 activators to suppress this ML252-induced activity can also be quantified.[5][6]

-

Conclusion

ML252 is a potent and selective KCNQ2 channel inhibitor that serves as a critical research tool in the field of epilepsy. Its well-characterized mechanism of action as a pore-binding inhibitor and its competitive relationship with pore-targeted activators make it invaluable for dissecting the role of Kv7.2 channels in neuronal excitability. The detailed experimental protocols provided herein offer a foundation for utilizing ML252 to create models of neuronal hyperexcitability and to validate the mechanisms of novel anti-seizure therapies targeting the Kv7 channel family. For studies demanding precise and reliable inhibition of KCNQ2 with minimal off-target effects, ML252 is a superior choice over other available inhibitors.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Site and Mechanism of ML252 Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site and Mechanism of ML252 Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. axonmedchem.com [axonmedchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

The Pharmacology of ML252: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the pharmacology of ML252, a potent and selective inhibitor of the Kv7.2 (KCNQ2) voltage-gated potassium channel. ML252 serves as a critical pharmacological tool for researchers, scientists, and drug development professionals investigating neuronal excitability and the roles of KCNQ channels in physiological and pathophysiological states. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

ML252 is a pore-targeted inhibitor of the Kv7 (KCNQ) family of voltage-gated potassium channels, with a pronounced selectivity for channels containing the Kv7.2 subunit.[1][2][3][4] In the central nervous system, Kv7.2 subunits often co-assemble with Kv7.3 subunits to form heteromeric channels that generate the M-current, a non-inactivating potassium current that is crucial for stabilizing the neuronal membrane potential and suppressing repetitive firing.[2]

The inhibitory action of ML252 is mediated through its direct interaction with a conserved tryptophan residue located within the channel's pore domain—specifically, W236 in Kv7.2 and W265 in Kv7.3.[1][3][5][6] Mutation of this tryptophan to phenylalanine (W236F in Kv7.2) significantly reduces the sensitivity of the channel to ML252, confirming this residue as a critical determinant for the drug's inhibitory activity.[3][5][6] By binding to this site, ML252 physically occludes the channel pore, thereby inhibiting the outward flow of potassium ions. This reduction in the hyperpolarizing M-current leads to membrane depolarization and an overall increase in neuronal excitability.[6]

A key feature of ML252's pharmacology is its competitive interaction with certain channel activators. The binding site of ML252 overlaps with that of pore-targeted Kv7 activators, such as retigabine and ML213.[1][3][6] Consequently, the presence of these activators weakens the inhibitory effect of ML252.[5][6] In contrast, activators that target a different region of the channel, the voltage-sensing domain (VSD), like ICA-069673, do not compete with ML252 and cannot prevent its inhibitory action.[3][5][6] This defines ML252 as a specific, pore-binding inhibitor and provides a valuable tool for dissecting the mechanisms of different classes of channel modulators.

Quantitative Pharmacological Data

The potency and selectivity of ML252 have been characterized across various Kv7 channel subtypes using electrophysiological assays. The half-maximal inhibitory concentration (IC50) values are summarized below. It is important to note that variations in IC50 values can arise from different experimental systems, such as Xenopus oocytes versus mammalian cell lines (e.g., CHO, HEK293) and the specific electrophysiological technique employed.[7]

| Target Channel | IC50 Value | Assay System | Reference(s) |

| Kv7.2 (KCNQ2) | 69 nM (± 6 nM) | Automated electrophysiology (IonWorks) in CHO cells | [8][9] |

| 0.88 µM | Two-electrode voltage clamp in Xenopus oocytes | [1][7] | |

| Kv7.2/Kv7.3 | 0.12 µM | Automated electrophysiology (IonWorks) | [4][8] |

| 4.05 µM | Two-electrode voltage clamp in Xenopus oocytes | [1][10] | |

| Kv7.3 | 1.32 µM | Two-electrode voltage clamp in Xenopus oocytes | [1][10] |

| Kv7.3 [A315T] * | 2.71 µM | Two-electrode voltage clamp in Xenopus oocytes | [1][7] |

| Kv7.4 | 0.20 µM | Automated electrophysiology (IonWorks) | [7][8] |

| Kv7.5 | 6.70 µM | Two-electrode voltage clamp in Xenopus oocytes | [1][11] |

| Kv7.1 (KCNQ1) | 2.92 µM | Automated electrophysiology (IonWorks) | [4][8] |

| Kv7.1/KCNE1 | 8.12 µM | Automated electrophysiology (IonWorks) | [7] |

| (S)-enantiomer (ML252) | 0.944 µM | - | [3] |

| (R)-enantiomer | >13-fold less potent | - | [3] |

Note: The A315T mutation in Kv7.3 was utilized to generate larger currents for more reliable measurements.[1] ML252 demonstrates over 40-fold selectivity for Kv7.2 over the cardiac-associated Kv7.1 channel.[9][12]

ML252 has also been shown to inhibit several Cytochrome P450 enzymes with high potency.[8][11]

| Enzyme | IC50 Value | Reference(s) |

| CYP1A2 | 6.1 nM | [8][11] |

| CYP2C9 | 18.9 nM | [8][11] |

| CYP3A4 | 3.9 nM | [8][11] |

| CYP2D6 | 19.9 nM | [8][11] |

Signaling Pathway and Drug Interactions

The following diagrams illustrate the mechanism of action of ML252 and its interaction with different classes of Kv7 channel modulators.

Caption: Mechanism of ML252 action on Kv7.2/Kv7.3 channels.

Caption: Logical relationship of ML252 and Kv7 activators.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacology of ML252.

Automated Patch Clamp Electrophysiology

This high-throughput technique is used to determine the IC50 of ML252 and to study its competitive relationship with Kv7 channel activators in a controlled environment.[2][10]

-

Objective: To quantify the inhibitory potency of ML252 on Kv7.2 channels.

-

Methodology:

-

Cell Culture: Maintain a stable mammalian cell line (e.g., CHO or HEK293) expressing the human Kv7.2 or Kv7.2/Kv7.3 channel subunits.

-

Cell Preparation: On the day of the experiment, harvest cells and prepare a single-cell suspension according to the protocol of the specific automated patch clamp system (e.g., IonWorks, Patchliner).

-

Solutions:

-

ML252 Application: Prepare serial dilutions of ML252 in the external solution from a concentrated DMSO stock. The final DMSO concentration should be kept constant and low (typically ≤0.1%) across all conditions.

-

Voltage Protocol: Hold cells at a membrane potential of -80 mV. Apply depolarizing voltage steps (e.g., to +20 mV) to elicit Kv7 channel currents.[7]

-

Data Acquisition: Record baseline currents before compound addition. Apply different concentrations of ML252 and record the resulting currents until a steady-state block is achieved. A washout step with drug-free solution can be performed to assess reversibility.

-

Data Analysis: Measure the peak current amplitude for each ML252 concentration. Normalize the current inhibition relative to the vehicle control. Plot the dose-response curve and fit the data with a suitable equation (e.g., Hill equation) to determine the IC50 value.[13]

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This method is used for the functional characterization of ion channels expressed in Xenopus oocytes and is well-suited for studying channel mutants.

-

Objective: To assess ML252 sensitivity on wild-type and mutant Kv7 channels.

-

Methodology:

-

Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNA encoding the desired Kv7 channel subunits (e.g., wild-type Kv7.2 or Kv7.2[W236F]). Incubate for 2-5 days at 16-18°C to allow for channel expression.[7][11]

-

Recording Setup: Place an oocyte in a recording chamber and perfuse with a recording solution (e.g., ND96). Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Voltage Protocol: Clamp the oocyte at a holding potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV) to generate current-voltage (I-V) relationship curves.[10][14]

-

Data Acquisition and Analysis: Record baseline currents, then perfuse the chamber with solutions containing various concentrations of ML252. Measure the steady-state current inhibition at a specific voltage to generate a dose-response curve and calculate the IC50.[7]

-

Site-Directed Mutagenesis

This technique is essential for identifying specific amino acid residues that are critical for drug-channel interaction.

-

Objective: To confirm the role of the W236 residue in ML252's binding and inhibitory action.

-

Methodology:

-

Mutagenesis: Use a commercially available kit (e.g., QuikChange) to introduce a point mutation into the Kv7.2 cDNA, substituting the codon for tryptophan (W) at position 236 with one for phenylalanine (F).[1]

-

Verification: Confirm the successful introduction of the W236F mutation by DNA sequencing.

-

Functional Characterization: Prepare cRNA from the mutant cDNA and express it in Xenopus oocytes or a mammalian cell line.

-

Electrophysiological Analysis: Perform TEVC or patch-clamp electrophysiology as described above to determine the IC50 of ML252 for the mutant channel. A significant rightward shift in the dose-response curve compared to the wild-type channel indicates that the mutated residue is critical for drug sensitivity.[5][6]

-

In Vivo Neuronal Activity Assay using Zebrafish

This in vivo model allows for the validation of ML252's effects on neuronal network activity.[5][10]

-

Objective: To demonstrate that Kv7 inhibition by ML252 increases neuronal excitability in vivo and to test competitive interactions.

-

Methodology:

-

Animal Model: Use transgenic zebrafish larvae (5-7 days post-fertilization) that pan-neuronally express a genetically encoded calcium indicator, such as CaMPARI.[3][10] CaMPARI undergoes a permanent green-to-red photoconversion in the presence of high intracellular calcium (a proxy for neuronal activity) and 405 nm light.

-

Drug Incubation: Incubate larvae in a solution containing ML252, a Kv7 activator (e.g., ML213 or ICA-069673), or a combination of the drugs.

-

Photoconversion and Imaging: During drug incubation, illuminate the larvae with 405 nm light to induce photoconversion in active neurons. After the photoconversion period, image the brains of the larvae to measure the red-to-green fluorescence ratio.

-

Data Analysis: An increased red-to-green fluorescence ratio compared to control animals indicates higher neuronal activity. This method can be used to show that ML252 increases activity, and that this effect is suppressed by the pore-targeted activator ML213 but not by the VSD-targeted activator ICA-069673.[5][6][10]

-

Experimental and Discovery Workflows

The following diagram outlines the workflow that led to the identification of the ML252 binding site.

Caption: Workflow for identifying the ML252 binding site.

Conclusion

ML252 is a well-characterized, potent, and selective pore-targeted inhibitor of Kv7.2-containing potassium channels. Its mechanism of action, centered on the critical W236 residue within the channel pore, is now clearly established. The competitive nature of its interaction with pore-targeted activators, contrasted with the lack of competition with VSD-targeted activators, makes it an invaluable tool for probing the pharmacology of the Kv7 channel. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers utilizing ML252 to investigate the fundamental roles of M-currents in neuronal function and to advance the development of novel therapeutics for neurological disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Site and Mechanism of ML252 Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Site and Mechanism of ML252 Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Unraveling the Molecular Target of a Potent Kv7.2 Channel Inhibitor: A Technical Guide to the ML252 Binding Site

For Immediate Release

This technical guide offers an in-depth exploration of the binding site and mechanism of action for ML252, a potent inhibitor of the Kv7.2 voltage-gated potassium channel. Kv7.2, a critical regulator of neuronal excitability, is a key target for the development of novel therapeutics for neurological disorders. This document provides researchers, scientists, and drug development professionals with a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex molecular interactions.

Core Mechanism: A Pore-Blocking Interaction

ML252 exerts its inhibitory effect by directly targeting the pore domain of the Kv7.2 channel.[1][2][3] Extensive research, including electrophysiology and site-directed mutagenesis studies, has pinpointed a single amino acid residue as the critical determinant of ML252 sensitivity: Tryptophan 236 (W236) .[1][4][5][6] This tryptophan residue is located in the S5 transmembrane segment of the Kv7.2 channel and is essential for the binding and inhibitory action of ML252.[1] Mutation of this residue to phenylalanine (W236F) has been shown to dramatically reduce the channel's sensitivity to ML252, confirming its importance as the primary binding site.[4][5][6]

The binding of ML252 to W236 physically obstructs the flow of potassium ions through the channel pore, leading to a decrease in potassium currents and a subsequent increase in neuronal excitability.[2][3] This mechanism classifies ML252 as a direct pore-targeted inhibitor.[1][2][4]

Quantitative Analysis of ML252 Inhibition

The inhibitory potency of ML252 has been quantified across various Kv7 channel subtypes. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's effectiveness in inhibiting a specific biological or biochemical function, are summarized below.

| Target Channel | IC50 Value (µM) | Comments | Assay System | Reference |

| Kv7.2 (KCNQ2) | 0.069 - 0.070 | Homomeric channels | IonWorks Electrophysiology / Electrophysiology | [2][7] |

| Kv7.2/Kv7.3 | 0.12 - 4.05 | Heteromeric channels, neuronal M-current model | IonWorks Electrophysiology / Electrophysiology | [1][2][7][8] |

| Kv7.3 | 1.32 | Electrophysiology | [1][8] | |

| Kv7.3 [A315T] | 2.71 | Mutation to generate larger currents | Electrophysiology | [1] |

| Kv7.4 (KCNQ4) | 0.20 | [7] | ||

| Kv7.5 | 6.70 | Electrophysiology | [1][7][8] | |

| Kv7.1 (KCNQ1) | 2.92 | >40-fold selectivity vs. KCNQ2 | IonWorks Electrophysiology | [2][7] |

Competitive Landscape: Interaction with Channel Activators

A key feature of the ML252 binding site is its overlap with the binding site of a class of Kv7 channel activators, including retigabine and ML213.[1][4] This shared binding pocket, centered around the W236 residue, leads to a competitive interaction between ML252 and these pore-targeted activators.[1][4] The presence of ML213, for instance, weakens the inhibitory effect of ML252.[4][5]

In contrast, Kv7 channel activators that target the voltage-sensing domain (VSD), such as ICA-069673, do not compete with ML252 for binding.[1][4][8] The inhibitory action of ML252 is unaffected by the presence of these VSD-targeted activators, providing strong evidence for distinct and non-overlapping binding sites for these two classes of modulators.[1][4]

Experimental Protocols

The elucidation of the ML252 binding site and its mechanism of action has been made possible through a combination of sophisticated experimental techniques.

Site-Directed Mutagenesis and Electrophysiology

This crucial technique was employed to identify the specific amino acid residues involved in ML252 binding.

Principle: By systematically mutating specific amino acids in the Kv7.2 channel and then measuring the channel's sensitivity to ML252 using electrophysiology, researchers can identify residues critical for drug interaction. A significant reduction in sensitivity following a mutation indicates that the mutated residue is part of the binding site.

Protocol Outline:

-

Mutagenesis: The tryptophan residue at position 236 (W236) of the Kv7.2 channel protein was mutated to a phenylalanine (F) using standard molecular biology techniques.

-

Expression: The wild-type (WT) and mutant (W236F) Kv7.2 channel DNA were expressed in a suitable system, such as Xenopus oocytes or HEK293 cells.[5]

-

Electrophysiological Recording: Whole-cell currents were recorded using two-electrode voltage clamp (TEVC) for oocytes or automated planar patch clamp for HEK cells.[4][5]

-

Drug Application: A range of concentrations of ML252 was applied to both WT and mutant channels, and the resulting inhibition of the potassium current was measured.

-

Data Analysis: The concentration-response curves for ML252 on WT and W236F channels were compared to determine any shift in the IC50 value, which would indicate a change in binding affinity.[5]

Molecular Docking

Computational modeling was used to predict the binding pose of ML252 within the Kv7.2 channel structure.

Principle: Molecular docking algorithms predict the preferred orientation of a ligand (ML252) when bound to a receptor (Kv7.2 channel) to form a stable complex. This provides a structural hypothesis for the drug-receptor interaction.

Protocol Outline:

-

Model Preparation: A 3D structural model of the Kv7.2 channel was used, often based on cryo-electron microscopy (cryo-EM) structures.[6] A 3D model of ML252 was also generated.[6]

-

Docking Simulation: Software such as AutoDock Vina was used to perform the docking calculations.[6] A grid box was defined around the putative binding site in the channel pore, encompassing the W236 residue.[6]

-

Pose Analysis: The resulting binding poses were analyzed to identify the most energetically favorable interactions. The analysis revealed a potential hydrogen bond formation between the carbonyl group of ML252 and the tryptophan residue (W236) of Kv7.2.[6]

In Vivo Validation using Zebrafish

The physiological consequences of ML252's interaction with Kv7 channels were validated in a living organism.

Principle: Transgenic zebrafish larvae expressing a genetically encoded calcium indicator, such as CaMPARI, were used to visualize neuronal activity. Inhibition of Kv7 channels by ML252 is expected to increase neuronal excitability, which can be detected as an increase in intracellular calcium.

Protocol Outline:

-

Animal Model: Transgenic zebrafish larvae expressing CaMPARI were utilized.[4][5]

-

Drug Application: ML252 was added to the water in which the larvae were housed.[9]

-

Neuronal Activity Measurement: Changes in neuronal activity were measured by monitoring the fluorescence of the CaMPARI sensor.[4][5]

-

Competitive Interaction Study: The ability of pore-targeted (ML213) versus VSD-targeted (ICA-069673) activators to counteract the effects of ML252 on neuronal activity was assessed.[4][5] The results showed that ML213 could suppress the ML252-induced neuronal activity, while ICA-069673 could not, consistent with the in vitro findings.[4][5]

Conclusion

The identification and characterization of the ML252 binding site on the Kv7.2 channel, centered on the critical W236 residue within the channel pore, represents a significant advancement in the pharmacology of this important ion channel family. This knowledge provides a robust framework for the structure-based design of new and more selective modulators of Kv7 channels, offering promising avenues for the development of novel therapies for a range of neurological conditions. The competitive nature of the interaction with pore-targeted activators further highlights a key pharmacological hub that can be exploited for the fine-tuning of drug effects on neuronal excitability.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Site and Mechanism of ML252 Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Site and Mechanism of ML252 Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Development of ML252

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of ML252, a potent and selective inhibitor of the Kv7.2 (KCNQ2) voltage-gated potassium channel. ML252 has emerged as a critical chemical probe for dissecting the physiological and pathological roles of KCNQ2 channels in neuronal function.[1][2][3] This document outlines its mechanism of action, structure-activity relationships (SAR), and detailed experimental protocols, with all quantitative data organized for clarity and comparative analysis.

Discovery and Development

ML252 was identified through a high-throughput screening (HTS) of the Molecular Libraries Probe Centers Network (MLPCN) library, which contains over 300,000 compounds.[1] The initial screening campaign aimed to discover inhibitors of the KCNQ2 channel by utilizing a thallium influx assay.[1][2] Promising hits from this primary screen were subjected to further validation, including counter-screening and confirmation using automated patch-clamp electrophysiology, which ultimately led to the identification of ML252 as a lead compound.[1]

Subsequent structure-activity relationship (SAR) studies on the initial lead compounds culminated in the synthesis of ML252, the (S)-enantiomer of its series, which was found to be the most potent KCNQ2 inhibitor from the campaign.[1] These SAR studies also revealed a "molecular switch" phenomenon, where minor structural modifications to the ML252 scaffold could convert the molecule from a channel inhibitor (antagonist) to an activator (agonist).[1][2] This suggests that ML252 interacts with a critical site for controlling the gating of KCNQ2 channels.[2]

Mechanism of Action

ML252 functions as a direct, pore-targeted inhibitor of Kv7.2 and Kv7.3 channels.[4][5] These channels are responsible for generating the M-current, a subthreshold potassium current that is crucial for stabilizing the neuronal membrane potential and suppressing repetitive firing.[3][6] By inhibiting the M-current, ML252 leads to membrane depolarization and an increase in neuronal excitability.[6]

The binding site for ML252 has been identified as a conserved tryptophan residue within the channel pore (W236 in Kv7.2 and W265 in Kv7.3).[4][7][8][9] This site is also the binding locus for certain pore-targeted Kv7 channel activators, such as retigabine and ML213.[4][7][9] This overlap results in a competitive interaction, where the presence of a pore-targeted activator can weaken the inhibitory effect of ML252.[1][7][10] Conversely, activators that target the voltage-sensing domain (VSD) of the channel, like ICA-069673, do not compete with ML252 and cannot prevent its inhibitory action.[1][7][8][10] This distinct mechanism classifies ML252 as a specific pore-binding inhibitor.[1]

Quantitative Data

Potency and Selectivity of ML252

ML252 exhibits high potency for Kv7.2-containing channels and displays significant selectivity over other Kv7 channel subtypes, particularly the cardiac-associated Kv7.1 channel.[1][2][11] The (S)-enantiomer is more potent than the (R)-enantiomer or the racemic mixture.[11]

| Target Channel | IC₅₀ Value | Experimental System | Reference |

| KCNQ2 (Kv7.2) | 69 nM | Automated electrophysiology (IonWorks) in CHO cells | [2][3][12] |

| 0.88 µM | Two-electrode voltage clamp in Xenopus oocytes | [3][13] | |

| KCNQ2/Q3 (Kv7.2/7.3) | 0.12 µM | Automated electrophysiology (IonWorks) | [3][12] |

| 1.42 µM | Automated patch clamp in HEK cells | [3][13] | |

| KCNQ4 (Kv7.4) | 0.20 µM | Automated electrophysiology (IonWorks) | [3][12] |

| KCNQ1 (Kv7.1) | 2.92 µM | Automated electrophysiology (IonWorks) | [3][11][12] |

| KCNQ1/KCNE1 | 8.12 µM | Automated electrophysiology (IonWorks) | [3][12] |

| KCNQ3 [A315T] | 2.71 µM | Two-electrode voltage clamp in Xenopus oocytes | [3] |

| KCNQ5 (Kv7.5) | 6.70 µM | Two-electrode voltage clamp in Xenopus oocytes | [5][13] |

Physicochemical and Pharmacokinetic Properties

ML252 is a brain-penetrant small molecule suitable for in vivo studies.[1][14][15]

| Property | Value | Reference |

| Molecular Weight | 308.43 g/mol | [5][11] |

| Solubility in PBS | 14 µM | [2][3] |

| Stability in PBS (48h at 23°C) | 66% remaining | [2][3] |

| Brain:Plasma Ratio (Rat) | 1.9 | [15] |

Off-Target Activity

ML252 demonstrates a favorable off-target profile, with high selectivity for KCNQ2 over a broad panel of other ion channels, GPCRs, and transporters.[11][12] However, it has been shown to inhibit several Cytochrome P450 enzymes at nanomolar concentrations.[5][16]

| Enzyme | IC₅₀ Value | Reference |

| CYP1A2 | 6.1 nM | [5] |

| CYP2C9 | 18.9 nM | [5] |

| CYP3A4 | 3.9 nM | [5] |

| CYP2D6 | 19.9 nM | [5] |

Detailed Experimental Protocols

High-Throughput Screening (Thallium Influx Assay)

This assay was used for the primary screening to identify inhibitors of the KCNQ2 channel.[1]

-

Principle: Thallium ions (Tl⁺) serve as a surrogate for potassium ions (K⁺) and can pass through open KCNQ2 channels.[1] A Tl⁺-sensitive fluorescent dye (e.g., FluxOR™) is loaded into the cells.[1] When Tl⁺ enters the cell through open channels, it quenches the dye's fluorescence. Inhibitors prevent this influx, resulting in a higher fluorescent signal compared to controls.

-

Protocol Outline:

-

Cell Plating: Plate CHO or HEK293 cells stably expressing KCNQ2 channels into multi-well plates.

-

Dye Loading: Wash the cells and load them with a Tl⁺-sensitive fluorescent dye.[16]

-

Compound Addition: Add library compounds, including ML252 precursors, to the wells.[1]

-

Stimulation & Detection: Add a stimulus solution containing Tl⁺ to induce ion flux. Immediately measure fluorescence using a plate reader. A decrease in fluorescence quenching (i.e., higher signal) indicates inhibitory activity.[1]

-

Automated Patch-Clamp Electrophysiology

This high-throughput method was used for secondary screening, hit confirmation, and determining the potency and selectivity of ML252.[1][6]

-

Principle: Automated planar patch-clamp systems (e.g., Qube 384, IonWorks) directly measure ionic currents from whole cells in a 384-well format, allowing for rapid determination of compound effects.[1]

-

Protocol Outline:

-

Cell Preparation: Harvest HEK-293 or CHO cells stably expressing the Kv7 channel subtype of interest and prepare a single-cell suspension.[1][6][17]

-

Cell Sealing: The automated system captures individual cells on a planar substrate and forms a high-resistance giga-ohm seal.[1]

-

Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell configuration, providing electrical access to the cell's interior.[1]

-

Voltage Protocol: Apply a specific voltage protocol to elicit channel opening. For Kv7 channels, this typically involves holding the cell at -80 mV and applying a depolarizing step to +20 mV.[1][3][6]

-

Compound Application: Perfuse ML252 and other compounds at various concentrations to determine the concentration-response relationship and calculate IC₅₀ values.[1]

-

In Vivo Neuronal Activity Assay (Zebrafish Model)

This in vivo model was used to confirm the functional consequences of Kv7 channel inhibition by ML252 on neuronal excitability.[1][7]

-

Principle: Transgenic zebrafish larvae expressing the genetically encoded calcium indicator CaMPARI were used.[1][7][18] CaMPARI undergoes a permanent green-to-red photoconversion in the presence of high intracellular calcium (a proxy for neuronal activity) and UV light.[1][18] An increased red-to-green fluorescence ratio indicates higher neuronal activity.[18]

-

Protocol Outline:

-

Animal Model: Use transgenic zebrafish larvae (5-7 days post-fertilization) expressing CaMPARI pan-neuronally.[18]

-

Drug Incubation: Incubate larvae in a solution containing ML252, an activator (e.g., ML213 or ICA-069673), or a combination of drugs.[1]

-

Photoconversion: While under the influence of the drugs, expose the larvae to UV light (e.g., 405 nm) to trigger the photoconversion of CaMPARI in active neurons.[1][18]

-

Imaging: After photoconversion, image the brains of the larvae to measure the ratio of red-to-green fluorescence.[1]

-

Site-Directed Mutagenesis

This technique was crucial for identifying the specific amino acid residues involved in ML252 binding.

-

Principle: Specific point mutations are introduced into the cDNA of the target channel. The functional consequences of these mutations on drug sensitivity are then assessed using electrophysiology.

-

Protocol Outline:

-

Mutagenesis: Use a commercial kit (e.g., QuikChange) to introduce the W236F mutation into the Kv7.2 cDNA.[9]

-

Sequencing: Confirm the successful introduction of the mutation by DNA sequencing.[9]

-

Expression: Express the mutant channel cRNA in Xenopus oocytes or HEK293 cells.[9]

-

Functional Characterization: Perform electrophysiological recordings to assess the sensitivity of the mutant channel to ML252. A significant reduction in sensitivity indicates that the mutated residue is critical for binding.[7][18]

-

Conclusion

ML252 is a potent, selective, and brain-penetrant inhibitor of the Kv7.2 potassium channel, discovered through a comprehensive HTS campaign and subsequent medicinal chemistry efforts.[1][14] Its mechanism as a pore-targeted inhibitor that competitively interacts with pore-binding activators is well-characterized.[7][8][10] The availability of detailed quantitative data and established experimental protocols makes ML252 an invaluable pharmacological tool for investigating the roles of Kv7.2 channels in neuronal excitability and for validating the mechanisms of potential anti-seizure medications.[2][6]

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of a novel, small molecule inhibitor of KCNQ2 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Site and Mechanism of ML252 Inhibition of Kv7 Voltage-Gated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. ML 252 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. axonmedchem.com [axonmedchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Site and Mechanism of ML252 Inhibition of Kv7 Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

ML252 as a Tool for M-current Investigation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The M-current, a slowly activating and non-inactivating potassium current, plays a crucial role in regulating neuronal excitability. Primarily mediated by the Kv7.2 (KCNQ2) and Kv7.3 (KCNQ3) voltage-gated potassium channels, the M-current is a key target for therapeutic intervention in various neurological disorders. ML252 has emerged as a potent and selective small-molecule inhibitor of KCNQ2-containing channels, making it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the M-current. This technical guide provides a comprehensive overview of ML252, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use, and a visualization of the relevant signaling pathways.

Introduction to ML252 and the M-Current

The M-current is a subthreshold potassium current that stabilizes the neuronal membrane potential and dampens repetitive firing.[1] Its inhibition leads to membrane depolarization and increased neuronal excitability, making the channels that conduct it, primarily heteromers of KCNQ2 and KCNQ3 subunits, attractive targets for drug discovery.[1]

ML252 was identified through a high-throughput screen as a potent inhibitor of the KCNQ2 potassium channel.[2][3] It is a brain-penetrant small molecule, rendering it suitable for both in vitro and in vivo studies.[4][5] Its favorable selectivity profile, particularly its weak inhibition of the cardiac KCNQ1 channel, minimizes the risk of cardiovascular side effects, a common concern with less selective KCNQ channel modulators.[2][6]

Mechanism of Action

ML252 acts as a direct pore blocker of KCNQ2-containing channels.[7][8] Its binding site has been identified as a critical tryptophan residue (W236 in KCNQ2) within the channel's pore.[6][7] This residue is also a key interaction site for a class of KCNQ channel activators, including retigabine and ML213.[6][7] This shared binding site results in a competitive interaction between ML252 and these pore-targeted activators.[7][9] Conversely, activators that target the voltage sensor domain (VSD) of the channel, such as ICA-069673, do not compete with ML252, providing further evidence for its specific pore-binding mechanism.[7][9]

Quantitative Data Presentation

The inhibitory potency of ML252 has been characterized across various KCNQ channel subtypes using electrophysiological assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency (IC50) of ML252 on KCNQ Channel Subtypes

| Channel Subtype | IC50 | Assay System | Reference(s) |

| KCNQ2 (Kv7.2) | 69 nM | Automated Electrophysiology (IonWorks) | [2] |

| KCNQ2 (Kv7.2) | 70 nM | Electrophysiology | [4][8] |

| KCNQ2/Q3 | 0.12 µM (120 nM) | Automated Electrophysiology (IonWorks) | [2][10] |

| KCNQ4 (Kv7.4) | 0.20 µM (200 nM) | Automated Electrophysiology (IonWorks) | [2][10] |

| KCNQ1 (Kv7.1) | 2.92 µM | Automated Electrophysiology (IonWorks) | [2][10] |

| KCNQ1/KCNE1 | 8.12 µM | Automated Electrophysiology (IonWorks) | [2][10] |

| KCNQ3/5 | More potently inhibited than KCNQ2/3 | Not specified | [10] |

| KCNQ5 | Inhibited by ML252 | Not specified | [10] |

Table 2: Comparative Potency of ML252 with Other KCNQ Inhibitors

| Compound | KCNQ2 IC50 | KCNQ1 IC50 | Selectivity (KCNQ1/KCNQ2) | Reference |

| ML252 | 69 nM | 2.92 µM | ~42-fold | [2] |

| XE991 | Not specified in direct comparison | Not specified in direct comparison | 26-fold | [2] |

| Linopiridine | Not specified in direct comparison | Not specified in direct comparison | 3-fold | [2] |

Table 3: Off-Target Profile of ML252

| Target Class | Number of Targets Tested | Significant Activity Observed (>50% inhibition at 10 µM) | Reference |

| GPCRs | >40 | 1 (Melatonin MT1 receptor, 60% inhibition) | [2][4] |

| Ion Channels | >10 | 0 | [2] |

| Transporters | >10 | 0 | [2] |

| Cytochrome P450 | 4 | 4 (CYP1A2, CYP2C9, CYP3A4, CYP2D6) | [11] |

Experimental Protocols

Detailed methodologies for key experiments involving ML252 are provided below.

Automated Planar Patch Clamp Electrophysiology

This high-throughput technique is ideal for determining the potency and selectivity of ML252 on various KCNQ channels expressed in stable cell lines (e.g., CHO or HEK293 cells).

Objective: To determine the IC50 of ML252 on specific KCNQ channel subtypes.

Methodology:

-

Cell Culture:

-

Culture CHO or HEK293 cells stably expressing the human KCNQ channel subunit(s) of interest.

-

Maintain cells in an appropriate culture medium (e.g., F-12K or DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a humidified 5% CO2 incubator.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 135 KCl, 5 EGTA, 10 HEPES; pH adjusted to 7.3 with KOH.

-

Compound Preparation: Prepare a concentrated stock solution of ML252 (e.g., 10-30 mM) in DMSO. Perform serial dilutions in the external solution to achieve the desired final concentrations.

-

-

Automated Patch Clamp Procedure (General):

-

Harvest cells and prepare a single-cell suspension at a concentration of 1-5 x 106 cells/mL in the external solution.

-

Prime the automated patch clamp system (e.g., IonWorks, SyncroPatch, or Patchliner) and the planar patch clamp chips with the internal and external solutions according to the manufacturer's instructions.

-

Load the cell suspension and compound plate into the instrument.

-

The system will automatically perform cell trapping, seal formation (to >1 GΩ), and whole-cell configuration.

-

-

Voltage Protocol and Data Acquisition:

-

Hold the cells at a membrane potential of -80 mV.

-

Apply a depolarizing voltage step to +20 mV for 500 ms to 1 s to elicit KCNQ currents.

-

Record baseline currents in the vehicle control solution.

-

Perfuse the cells with increasing concentrations of ML252, allowing for a 3-5 minute incubation at each concentration to reach steady-state block.

-

Record the current at each concentration.

-

Perform a washout step with the external solution to observe the reversibility of the block.

-

-

Data Analysis:

-

Measure the peak current amplitude at the +20 mV step for each concentration.

-

Normalize the current inhibition to the baseline current.

-

Plot the concentration-response data and fit it to the Hill equation to determine the IC50 value.

-

Thallium Flux Assay

This fluorescence-based assay is a high-throughput method for screening KCNQ channel modulators. It uses thallium (Tl+) as a surrogate for K+.

Objective: To identify and characterize inhibitors or activators of KCNQ channels in a high-throughput format.

Methodology:

-

Cell Plating:

-

Seed CHO or HEK293 cells stably expressing the KCNQ channel of interest into 384-well black, clear-bottom plates at a suitable density and incubate overnight.

-

-

Dye Loading:

-

Wash the cells with an assay buffer (e.g., HBSS).

-

Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's protocol. This typically involves a 60-90 minute incubation at room temperature.

-

-

Compound Addition:

-

Add test compounds (e.g., ML252) at various concentrations to the wells.

-

-

Thallium Stimulation and Fluorescence Reading:

-

Use a kinetic imaging plate reader to measure baseline fluorescence.

-

Add a stimulus buffer containing Tl+ to all wells.

-

Immediately measure the fluorescence intensity kinetically. The increase in fluorescence is proportional to the influx of Tl+ through open KCNQ channels.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase (slope) or the final fluorescence intensity.

-

For inhibitors like ML252, a decrease in the Tl+ flux signal will be observed.

-

Generate concentration-response curves to determine the IC50 of the inhibitor.

-

In Vivo Zebrafish CaMPARI Assay for Neuronal Activity

This in vivo assay utilizes a genetically encoded calcium indicator, CaMPARI, to assess the effect of ML252 on neuronal activity in a living organism.

Objective: To determine the effect of ML252 on neuronal excitability in vivo.

Methodology:

-

Animal Model:

-

Use transgenic zebrafish larvae (5-7 days post-fertilization) expressing CaMPARI pan-neuronally (e.g., Tg(elavl3:CaMPARI)).

-

-

Drug Incubation:

-

Incubate larvae in E3 medium containing various concentrations of ML252. Include a vehicle control (DMSO). For competition experiments, co-incubate with a KCNQ channel activator (e.g., ML213 or ICA-069673).

-

-

Photoconversion:

-

Expose the freely swimming larvae to a 405 nm light source to induce calcium-dependent photoconversion of CaMPARI. In active neurons with high intracellular calcium, CaMPARI irreversibly converts from a green to a red fluorescent state.

-

-

Imaging:

-

Anesthetize the larvae (e.g., with tricaine) and mount them in low-melting-point agarose.

-

Image the brain using a fluorescence microscope, capturing both green and red fluorescence channels.

-

-

Data Analysis:

-

Quantify the red-to-green fluorescence ratio in individual neurons or brain regions.

-

An increase in the red/green ratio indicates higher neuronal activity.

-

Compare the neuronal activity in ML252-treated larvae to controls. In competition assays, assess the ability of activators to reverse the ML252-induced increase in neuronal activity.

-

Mandatory Visualizations

Signaling Pathways